molecular formula C21H16ClN3O3 B11440382 N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440382
M. Wt: 393.8 g/mol
InChI Key: YRIRCKPTHGABSO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a benzodioxole group, a chloro-substituted phenyl group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Benzodioxole Group: This step involves the use of a benzodioxole derivative, which can be introduced through a nucleophilic substitution reaction.

    Chlorination and Methoxylation: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine gas or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both benzodioxole and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H16ClN3O3/c1-26-16-6-2-13(3-7-16)20-21(25-11-14(22)4-9-19(25)24-20)23-15-5-8-17-18(10-15)28-12-27-17/h2-11,23H,12H2,1H3

InChI Key

YRIRCKPTHGABSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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